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molecular formula C7H5FINO2 B3041076 1-Fluoro-2-iodo-5-methyl-4-nitrobenzene CAS No. 259860-34-9

1-Fluoro-2-iodo-5-methyl-4-nitrobenzene

Cat. No. B3041076
M. Wt: 281.02 g/mol
InChI Key: DPEVXZFONRKZFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08207216B2

Procedure details

2-Fluoro-4-methyl-5-nitro-aniline (1.30 g, 7.64 mmol) was suspended in concentrated hydrochloric acid (4 mL) and cooled to 0° C. Solution of sodium nitrite (0.58 g, 8.40 mmol) in water (2.6 mL) was added dropwise while maintaining the temperature at 0-5° C. After stirring for 15 min, the mixture was filtered through a cotton pad and slowly poured into a solution of potassium iodide (4.44 g, 26.7 mmol) in water (16 mL). After standing overnight, the reaction mixture was diluted with EtOAc, washed with 10% aq NaOH and 5% aq Na2S2O5 successively, dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (ethyl acetate:hexane; 2:98) to afford 1-iodo-2-fluoro-4-methyl-5-nitro-benzene as a colorless oil (1.60 g, 74%). 1H NMR (CDCl3, 400 MHz,): 2.61 (s, 3H), 7.05 (d, J=8.0 Hz, 1H), 8.44 (d, J=5.8 Hz, 1H). 13C NMR (CDCl3, 100 MHz,): 20.7, 119.1, 136.2, 137.3, 145.7, 163.9.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step Two
Name
Quantity
2.6 mL
Type
solvent
Reaction Step Two
Quantity
4.44 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:8]=[C:7]([CH3:9])[C:6]([N+:10]([O-:12])=[O:11])=[CH:5][C:3]=1N.N([O-])=O.[Na+].[I-:17].[K+]>Cl.O.CCOC(C)=O>[I:17][C:3]1[CH:5]=[C:6]([N+:10]([O-:12])=[O:11])[C:7]([CH3:9])=[CH:8][C:2]=1[F:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
FC1=C(N)C=C(C(=C1)C)[N+](=O)[O-]
Step Two
Name
Quantity
0.58 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2.6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
4.44 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
16 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
4 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0-5° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a cotton pad
WAIT
Type
WAIT
Details
After standing overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
washed with 10% aq NaOH and 5% aq Na2S2O5 successively
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (ethyl acetate:hexane; 2:98)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
IC1=C(C=C(C(=C1)[N+](=O)[O-])C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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